2-Bromo-5-methoxy-3-methylpyrazine
Overview
Description
2-Bromo-5-methoxy-3-methylpyrazine is an organic compound with the molecular formula C₆H₇BrN₂O It is a pyrazine derivative characterized by the presence of bromine, methoxy, and methyl groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxy-3-methylpyrazine can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylpyrazine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-methoxy-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3-methylpyrazine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyrazine
- 2-Bromo-3-methoxyphenol
- 2-Bromo-3-methylpyrazine
Uniqueness
2-Bromo-5-methoxy-3-methylpyrazine is unique due to the presence of both bromine and methoxy groups on the pyrazine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
2-bromo-5-methoxy-3-methylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIAFDBSYBFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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